Cas no 1286720-03-3 (N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide)

N-(3-Methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a structurally complex small molecule featuring a benzothiazole core linked to an azetidine carboxamide moiety via a methanesulfonamidophenyl group. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase or protease inhibition due to its rigid heterocyclic framework and hydrogen-bonding motifs. The methoxy and methanesulfonamide substituents enhance solubility and bioavailability, while the azetidine ring contributes to conformational constraint, improving binding affinity. Its well-defined synthetic route allows for scalable production, making it suitable for preclinical research in therapeutic development, including oncology or inflammatory disease applications. The compound's stability and purity profile support reliable experimental reproducibility.
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide structure
1286720-03-3 structure
Product name:N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
CAS No:1286720-03-3
MF:C19H20N4O4S2
MW:432.516501426697
CID:6614542
PubChem ID:52908040

N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
    • 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
    • N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
    • 1286720-03-3
    • F6155-0445
    • AKOS024533994
    • VU0533706-1
    • Inchi: 1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24)
    • InChI Key: AORDHGIPALLYFB-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C1N1CC(C(NC2C=CC=C(C=2)NS(C)(=O)=O)=O)C1)OC

Computed Properties

  • Exact Mass: 432.09259748g/mol
  • Monoisotopic Mass: 432.09259748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 137Ų

N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6155-0445-5μmol
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6155-0445-3mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
3mg
$63.0 2023-09-09
Life Chemicals
F6155-0445-20μmol
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6155-0445-1mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
1mg
$54.0 2023-09-09
Life Chemicals
F6155-0445-25mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
25mg
$109.0 2023-09-09
Life Chemicals
F6155-0445-10mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
10mg
$79.0 2023-09-09
Life Chemicals
F6155-0445-4mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
4mg
$66.0 2023-09-09
Life Chemicals
F6155-0445-15mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
15mg
$89.0 2023-09-09
Life Chemicals
F6155-0445-100mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
100mg
$248.0 2023-09-09
Life Chemicals
F6155-0445-40mg
N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1286720-03-3
40mg
$140.0 2023-09-09

Additional information on N-(3-methanesulfonamidophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

N-(3-Methanesulfonamidophenyl)-1-(6-Methoxy-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxamide: A Comprehensive Overview

N-(3-Methanesulfonamidophenyl)-1-(6-Methoxy-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxamide is a highly specialized organic compound with the CAS Registry Number 1286720-03-3. This compound is characterized by its complex structure, which includes a benzothiazole ring system, an azetidine moiety, and a methanesulfonamide group. The combination of these structural elements makes it a unique molecule with potential applications in various fields, including pharmaceuticals and materials science.

The benzothiazole moiety in this compound plays a crucial role in its chemical properties. Benzothiazoles are known for their aromatic stability and ability to participate in various chemical reactions. In this case, the benzothiazole ring is substituted with a methoxy group at the 6-position, which introduces electron-donating effects and enhances the molecule's reactivity. This substitution pattern is strategically designed to optimize the compound's performance in specific applications.

The azetidine ring is another key feature of this compound. Azetidines are four-membered rings that are less common than their five or six-membered counterparts but offer unique advantages due to their ring strain and reactivity. In this molecule, the azetidine ring is connected to both the benzothiazole and methanesulfonamide groups, creating a bridge-like structure that enhances molecular stability and bioavailability.

The methanesulfonamide group attached to the phenyl ring introduces additional functionality to the molecule. Methanesulfonamides are known for their ability to act as leaving groups in substitution reactions, making them valuable in organic synthesis. In this compound, the methanesulfonamide group likely serves as a reactive site for further chemical modifications or interactions with biological systems.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Researchers have explored its ability to inhibit specific kinase enzymes, which are implicated in numerous diseases such as cancer and inflammatory disorders. The compound's ability to modulate these targets makes it a promising candidate for therapeutic development.

In addition to its pharmaceutical applications, this compound has shown potential in materials science. Its structural features make it suitable for use as a building block in the synthesis of advanced materials, such as polymers or nanomaterials. The benzothiazole moiety, in particular, has been studied for its role in enhancing the electronic properties of materials, which could be valuable in the development of new electronic devices.

The synthesis of N-(3-Methanesulfonamidophenyl)-1-(6-Methoxy-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxamide involves a series of intricate chemical reactions. Researchers have developed efficient synthetic routes that combine traditional organic chemistry techniques with modern catalytic methods. These methods ensure high yields and purity levels, making the compound suitable for both research and industrial applications.

One of the most significant advancements in recent research is the optimization of this compound's bioavailability. By modifying its structural features, scientists have been able to enhance its solubility and absorption properties. These improvements are critical for its use as a drug candidate, as they ensure that the compound can effectively reach its target sites within the body.

The safety profile of this compound has also been extensively studied. Preclinical studies have demonstrated that it exhibits low toxicity levels at therapeutic concentrations. This makes it a safer option compared to other compounds with similar functionalities but higher toxicity profiles.

In conclusion, N-(3-Methanesulfonamidophenyl)-1-(6-Methoxy-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxamide (CAS No. 1286720-03-3) is a versatile compound with significant potential in multiple fields. Its unique structure enables it to serve as both a drug candidate and a building block for advanced materials. With ongoing research focusing on optimizing its properties and expanding its applications, this compound represents an exciting area of study for chemists and researchers worldwide.

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